molecular formula C16H18O2 B14521414 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- CAS No. 62411-68-1

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl-

Cat. No.: B14521414
CAS No.: 62411-68-1
M. Wt: 242.31 g/mol
InChI Key: NKDBSESXESJTRP-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- is an organic compound characterized by a cyclohexadienone core substituted with a methoxyphenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2,3,6-trimethylphenol.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 2,3,6-trimethylphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexadienone core. This step may require the use of a strong acid, such as sulfuric acid, to facilitate the cyclization process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- involves its interaction with molecular targets and pathways, including:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as oxidative stress response and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): Anisole is structurally similar but lacks the cyclohexadienone core and additional methyl groups.

    4-Methoxybenzaldehyde: Shares the methoxyphenyl group but differs in the aldehyde functional group and lack of cyclohexadienone core.

    2,3,6-Trimethylphenol: Contains the trimethylphenol structure but lacks the methoxyphenyl group and cyclohexadienone core.

Uniqueness

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl- is unique due to its combination of a cyclohexadienone core with a methoxyphenyl group and three methyl groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

62411-68-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,3,6-trimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C16H18O2/c1-11-9-10-16(3,15(17)12(11)2)13-5-7-14(18-4)8-6-13/h5-10H,1-4H3

InChI Key

NKDBSESXESJTRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C=C1)(C)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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